molecular formula C13H16F3N3O2 B8273116 N-methyl-2-nitro-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

N-methyl-2-nitro-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

Cat. No. B8273116
M. Wt: 303.28 g/mol
InChI Key: WVOZOGIGTXSWFA-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of N-methyl-2-nitro-4-(4-trifluoromethyl-piperidin-1-yl)-aniline (220 mg, 0.7 mmol), MeOH (7 mL) and Pd/C (30 mg) was stirred for 18 h at rt under a hydrogen atmosphere (3.0 bar). The catalyst was removed by filtration, the filtrate was concentrated and directly used in the next step.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:17])[F:16])[CH2:11][CH2:10]2)=[CH:5][C:4]=1[N+:19]([O-])=O>[Pd].CO>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][CH:12]([C:15]([F:18])([F:16])[F:17])[CH2:13][CH2:14]2)=[CH:5][C:4]=1[NH2:19]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CNC1=C(C=C(C=C1)N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at rt under a hydrogen atmosphere (3.0 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CNC1=C(N)C=C(C=C1)N1CCC(CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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